C.I.Reactive Red 120
Overview
Description
C.I. Reactive Red 120 is a bis(monochloro-s-triazine) reactive dye widely used in the textile industry for dyeing cellulosic fibers. It is known for its bright red color and excellent fastness properties. This dye is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. The reactive groups in C.I. Reactive Red 120 form covalent bonds with the hydroxyl groups of cellulose, resulting in high wash and light fastness.
Scientific Research Applications
C.I. Reactive Red 120 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the kinetics and mechanisms of dye-fiber interactions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing cotton and other cellulosic fibers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Reactive Red 120 involves the diazotization of 2-amino-4-chloro-6-methylpyrimidine, followed by coupling with 2,4,6-trichloro-1,3,5-triazine. The reaction is typically carried out in an aqueous medium under controlled pH and temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of C.I. Reactive Red 120 involves large-scale batch or continuous processes. The key steps include:
Diazotization: The aromatic amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling: The diazonium salt is then coupled with a suitable coupling component, such as 2,4,6-trichloro-1,3,5-triazine, under alkaline conditions.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Types of Reactions:
Oxidation: C.I. Reactive Red 120 can undergo oxidative degradation, especially under high-temperature conditions. This process can lead to the formation of various degradation products.
Hydrolysis: The dye is susceptible to hydrolysis, particularly in alkaline conditions, which can result in the breakdown of the reactive groups.
Substitution: The reactive groups in C.I. Reactive Red 120 can participate in nucleophilic substitution reactions with hydroxyl groups in cellulose fibers, forming covalent bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or ozone can be used as oxidizing agents.
Hydrolysis: Alkaline conditions, such as sodium hydroxide solutions, facilitate hydrolysis.
Substitution: The dyeing process typically involves an alkaline medium to promote the reaction between the dye and the fiber.
Major Products Formed:
Oxidation: Various degradation products, including smaller aromatic compounds.
Hydrolysis: Hydrolyzed dye molecules with broken reactive groups.
Substitution: Covalently bonded dye-cellulose complexes.
Mechanism of Action
The primary mechanism of action of C.I. Reactive Red 120 involves the formation of covalent bonds between the reactive groups of the dye and the hydroxyl groups of cellulose fibers. This reaction occurs under alkaline conditions, where the dye molecules are activated to form highly reactive intermediates that can form stable covalent bonds with the fiber. The resulting dye-fiber complex exhibits excellent wash and light fastness properties.
Comparison with Similar Compounds
C.I. Reactive Blue 19: Known for its bright blue color and excellent fastness properties.
C.I. Reactive Yellow 145: Used for its bright yellow color and high reactivity with cellulose fibers.
Properties
IUPAC Name |
(3Z)-5-[[4-chloro-6-[4-[[4-chloro-6-[[(7Z)-8-oxo-3,6-disulfo-7-[(2-sulfophenyl)hydrazinylidene]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[(2-sulfophenyl)hydrazinylidene]naphthalene-2,7-disulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30Cl2N14O20S6/c45-39-51-41(55-43(53-39)49-27-17-23(81(63,64)65)13-19-15-31(85(75,76)77)35(37(61)33(19)27)59-57-25-5-1-3-7-29(25)83(69,70)71)47-21-9-11-22(12-10-21)48-42-52-40(46)54-44(56-42)50-28-18-24(82(66,67)68)14-20-16-32(86(78,79)80)36(38(62)34(20)28)60-58-26-6-2-4-8-30(26)84(72,73)74/h1-18,57-58H,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H2,47,49,51,53,55)(H2,48,50,52,54,56)/b59-35+,60-36+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMINOIFPGBLTIJ-ZSAJQSOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C2C(=CC3=C(C2=O)C(=CC(=C3)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=CC(=CC8=C7C(=O)C(=NNC9=CC=CC=C9S(=O)(=O)O)C(=C8)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C\2/C(=O)C3=C(C=C2S(=O)(=O)O)C=C(C=C3NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=CC(=CC8=C7C(=O)/C(=N/NC9=CC=CC=C9S(=O)(=O)O)/C(=C8)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30Cl2N14O20S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1338.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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